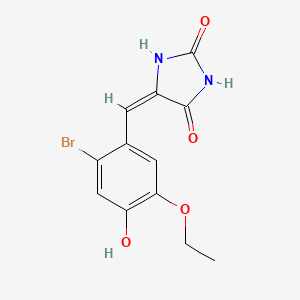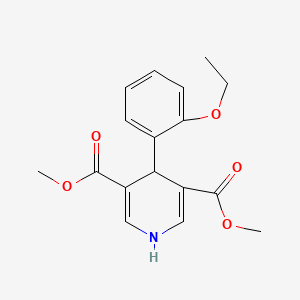![molecular formula C19H14F3NO3S B5586120 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)
2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide involves one-step or multi-step reactions, often initiated by the interaction of naphthyl compounds with various reagents. For example, a one-step method was reported for the synthesis of a closely related compound by treating a naphthalenesulfonyl chloride derivative with N, N-dimethylethylenediamine in acetonitrile in the presence of K2CO3, characterized by MS, FTIR, 1H NMR, 13C NMR, and other NMR techniques (Zhang, 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical environment and potential reactivity. For example, crystal structures were determined to understand the absence of Yang photocyclization in certain crystals, revealing the significance of distances between atoms and molecular interactions in influencing chemical behavior (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Chemical reactions involving naphthyl-related compounds can lead to the formation of various products depending on the reactants and conditions. For instance, reactions with aromatic amines can yield acylamino-arylamino-naphthoquinones or heterocyclic compounds, suggesting a versatile reactivity profile (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of compounds like 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide are crucial for their application and handling. Studies focusing on related compounds have detailed their crystal and molecular structures, providing insights into their stability, solubility, and other physical characteristics (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of naphthyl-sulfonyl compounds are influenced by their functional groups and molecular structure. For example, their reactivity with Grignard reagents, behavior in ligand-coupling reactions, and potential for cyclization or other transformations highlight the complex chemistry these compounds can undergo (Baker et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-naphthalen-1-yl-N-[3-(trifluoromethyl)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c20-19(21,22)15-8-4-9-16(12-15)27(25,26)23-18(24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUNSCYMDRRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)


![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)
![4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)

![3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B5586122.png)

![4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5586143.png)